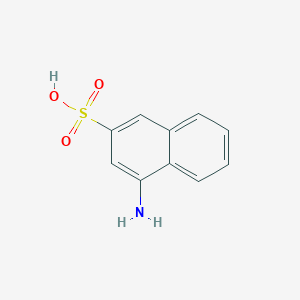

4-Aminonaphthalene-2-sulphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

134-54-3 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

4-aminonaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H9NO3S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2,(H,12,13,14) |

InChI Key |

HXXMONHYPKNZHE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)S(=O)(=O)O |

Other CAS No. |

134-54-3 |

Origin of Product |

United States |

Historical Development and Chemical Significance Within Naphthalene Chemistry

4-Aminonaphthalene-2-sulphonic acid is a synthetic organic compound that belongs to the class of aminonaphthalenesulfonic acids. These are derivatives of naphthalene (B1677914), a bicyclic aromatic hydrocarbon, which contain both an amino (-NH2) and a sulfonic acid (-SO3H) functional group. The specific arrangement of these groups on the naphthalene core dictates the chemical properties and applications of the individual isomers.

The development of aminonaphthalenesulfonic acids is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Chemists of that era, exploring the derivatives of coal tar, discovered that the sulfonation and amination of naphthalene could yield a wide array of intermediates for the production of vibrant and stable azo dyes. While specific historical milestones for the initial synthesis of this compound are not as prominently documented as some of its isomers, its emergence is a part of this broader wave of innovation in naphthalene chemistry.

The chemical significance of this compound and its isomers lies in their bifunctional nature. The amino group can be diazotized and then coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage of azo dyes. The sulfonic acid group, on the other hand, imparts water solubility to the resulting dye molecules, a crucial property for their application in dyeing textiles.

Contextualization of 4 Aminonaphthalene 2 Sulphonic Acid Within Aminonaphthalenesulfonic Acids

The family of aminonaphthalenesulfonic acids is extensive, with numerous possible isomers depending on the positions of the amino and sulfonic acid groups on the naphthalene (B1677914) rings. wikipedia.org Each isomer possesses unique chemical and physical properties that make it suitable for specific applications.

For instance, 1-aminonaphthalene-4-sulfonic acid, also known as naphthionic acid or Piria's acid, is a well-known isomer used in the synthesis of azo dyes like Rocceline. wikipedia.org Other notable isomers include Tobias acid (2-amino-1-naphthalenesulfonic acid), a precursor to important pigments like Lithol Reds, and various "Cleve's acids" (e.g., 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid), named after the Swedish chemist Per Teodor Cleve. wikipedia.orgnih.gov

The synthesis of these compounds often involves the sulfonation of naphthylamines or the reduction of nitronaphthalenesulfonic acids. wikipedia.org The specific isomer obtained can be controlled by manipulating reaction conditions such as temperature and the sulfonating agent used. For example, the sulfonation of 2-naphthol (B1666908) can yield a mixture of different sulfonic acid derivatives, which can then be aminated to produce the corresponding aminonaphthalenesulfonic acids. google.com The Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite, is another important synthetic route. wikipedia.org

Properties of Selected Aminonaphthalenesulfonic Acids

| Isomer | Common Name | CAS Number | Preparative Route |

| 1-Aminonaphthalene-4-sulfonic acid | Naphthionic acid | 84-86-6 | Sulfonation of 1-aminonaphthalene |

| 1-Aminonaphthalene-5-sulfonic acid | Laurent's acid | 84-89-9 | Reduction of 1-nitronaphthalene-5-sulfonic acid |

| 1-Aminonaphthalene-6-sulfonic acid | 1,6-Cleve's acid | 119-79-9 | Sulfonation of 1-aminonaphthalene |

| 2-Aminonaphthalene-1-sulfonic acid | Tobias acid | 81-16-3 | Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid |

| 2-Aminonaphthalene-6-sulfonic acid | Brönner's acid | 93-00-5 | Bucherer amination of 2-hydroxynaphthalene-6-sulfonic acid |

Overview of Key Research Domains

Classical and Modern Synthetic Routes for this compound and Related Isomers

The industrial production of aminonaphthalenesulfonic acids relies on a series of well-defined synthetic strategies. These methods are often tailored to yield specific isomers, which are crucial for the synthesis of a wide array of dyes and pigments.

Bucherer Reaction: Mechanism and Application in Aminonaphthalenesulfonic Acid Synthesis

The Bucherer reaction is a cornerstone of naphthalene (B1677914) chemistry, providing a reversible route to convert naphthols to naphthylamines in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.org This reaction is particularly significant in the industrial synthesis of dye precursors, including various aminonaphthalenesulfonic acids. wikipedia.org The versatility of the Bucherer reaction allows for the preparation of not only primary naphthylamines but also their N-alkyl and N-aryl derivatives by using alkylamines or arylamines instead of ammonia. organicreactions.org

The mechanism of the Bucherer reaction is a multi-step process. wikipedia.org It begins with the protonation of the naphthol at a carbon atom with high electron density, leading to the formation of a resonance-stabilized carbocation. wikipedia.org This is followed by the addition of a bisulfite anion to form a tetralone sulfonic acid intermediate. wikipedia.orgyoutube.com The subsequent nucleophilic attack by an amine (or ammonia) on this intermediate, followed by dehydration and elimination of sodium bisulfite, yields the final naphthylamine product. wikipedia.org The reversibility of the reaction is a key feature, allowing for the interconversion between naphthols and naphthylamines. wikipedia.orgorganicreactions.org

For instance, 2-aminonaphthalene-1-sulfonic acid (Tobias acid) is prepared through the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonium (B1175870) salts. wikipedia.org Similarly, 2-aminonaphthalene-6-sulfonic acid (Bronner acid) is synthesized via the Bucherer amination of 2-hydroxynaphthalene-6-sulfonic acid. wikipedia.org

Sulfonation Processes of Naphthalene Derivatives for Aminonaphthalenesulfonic Acid Formation

Sulfonation is a fundamental process in the synthesis of aminonaphthalenesulfonic acids, typically involving the reaction of naphthalene or its derivatives with sulfuric acid. wikipedia.org The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction conditions, particularly the temperature. For example, the sulfonation of naphthalene at lower temperatures favors the formation of naphthalene-1-sulfonic acid, while higher temperatures lead to the more stable naphthalene-2-sulfonic acid. wikipedia.orgyoutube.com

The direct sulfonation of aminonaphthalenes can lead to a mixture of isomers. For example, the sulfonation of 1-aminonaphthalene can produce 1-aminonaphthalene-4-sulfonic acid (naphthionic acid), along with the 5- and 6-sulfonic acid isomers. google.com To achieve higher selectivity, specific reaction conditions and additives can be employed. google.com For instance, carrying out the sulfonation in the presence of alkali metal, alkaline earth metal, or ammonium sulfates can improve the yield and purity of the desired product. google.com

In some cases, a multi-step process involving nitration followed by reduction is employed. Naphthalene is first nitrated to produce nitronaphthalenesulfonic acids, which are then reduced to the corresponding aminonaphthalenesulfonic acids. wikipedia.orgwikipedia.org For example, 1-aminonaphthalene-5-sulfonic acid (Laurent's acid) is prepared by the reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.org

A patented process describes the preparation of a 2-aminonaphthalene sulfonic acid mixture by sulfonating 2-naphthol (B1666908) with a mixture of sulfuric acid and fuming sulfuric acid. google.com The resulting mixture of hydroxynaphthalenedisulfonic acids is then subjected to ammonolysis to yield the corresponding aminonaphthalenedisulfonic acids. google.com

Table 1: Sulfonation Conditions and Products

| Starting Material | Sulfonating Agent | Temperature | Major Product(s) | Citation |

| Naphthalene | Sulfuric Acid | Low | Naphthalene-1-sulfonic acid | wikipedia.org |

| Naphthalene | Sulfuric Acid | High (160-166 °C) | Naphthalene-2-sulfonic acid | wikipedia.orgchemicalbook.com |

| 1-Aminonaphthalene | Sulfuric Acid | 40-160 °C | 1-Aminonaphthalene-4-sulfonic acid, 1-Aminonaphthalene-5-sulfonic acid, 1-Aminonaphthalene-6-sulfonic acid | google.com |

| 2-Naphthol | 98-100% H₂SO₄ and 105% fuming H₂SO₄ | 80-85 °C | 2-Hydroxy-6,8-naphthalenedisulfonic acid, 2-Hydroxy-3,6-naphthalenedisulfonic acid | google.com |

Multi-step Organic Synthesis Strategies

The synthesis of complex aminonaphthalene derivatives often requires multi-step strategies involving the use of protecting groups and a sequence of reactions to introduce the desired functional groups in the correct positions. These strategies are essential for achieving high yields and purity of the final product.

A multi-step synthesis of an aminonaphthalene derivative, a key intermediate for anticancer agents, has been described utilizing a microreactor. researchgate.net This approach offers advantages such as continuous-flow production, enhanced safety, and faster reaction times compared to traditional batch processes. researchgate.net The synthesis may involve steps like esterification, hydrolysis, and the introduction of amino and sulfonic acid groups at specific positions on the naphthalene ring. researchgate.net Protecting groups are often employed to prevent unwanted side reactions of the amine functionality during the synthesis.

Another example involves the synthesis of 1-amino-2-naphthol-4-sulfonic acid from 2-naphthol. google.com This process includes nitrosation of 2-naphthol, followed by sulfite (B76179) addition and acidic reduction transposition. google.com The use of a dispersant during the nitrosation step has been shown to significantly improve the yield of the final product. google.com

Electrochemical Synthesis of Aminonaphthalene Sulfonic Acid Derivatives

Electrochemical methods offer a modern and environmentally friendly approach to the synthesis of aminonaphthalene sulfonic acid derivatives. researchgate.net Conducting polymers have been synthesized electrochemically from various amino-substituted naphthalene sulfonic acids, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 4-aminonaphthalene-1-sulfonic acid. researchgate.net This process involves the electropolymerization of the monomer onto an electrode surface. semanticscholar.org

The electrochemical synthesis of p-aminoanisole has also been reported, indicating the potential of this technique for preparing various amine derivatives. google.com Furthermore, composites of reduced graphene oxide and conducting polymers derived from aminonaphthalene sulfonic acids have been prepared for use as electrocatalysts. semanticscholar.org The electropolymerization is typically carried out using cyclic voltammetry in an acidic medium. semanticscholar.org

Reaction Mechanisms Governing Functional Group Transformations

The synthesis of this compound and its isomers involves several key functional group transformations, with amination being a critical step.

Amination Mechanisms

Amination, the introduction of an amino group into an organic molecule, can be achieved through various mechanisms.

In the context of aminonaphthalenesulfonic acid synthesis, the Bucherer reaction provides a classic example of nucleophilic aromatic substitution. wikipedia.org As detailed in section 2.1.1, the key steps involve the addition of bisulfite to a naphthol, followed by nucleophilic attack of ammonia or an amine, and subsequent elimination of bisulfite. wikipedia.org

Reductive amination is another important amination method. libretexts.orgorganic-chemistry.org This process involves the reaction of an aldehyde or ketone with ammonia or an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com While not a direct route to this compound from a simple carbonyl precursor, the principles of reductive amination are fundamental in organic synthesis and can be applied in multi-step sequences. The mechanism involves the initial formation of an imine, which is then reduced, often using reagents like sodium borohydride (B1222165) or sodium cyanoborohydride. libretexts.orgyoutube.com

The alkylation of ammonia or amines with alkyl halides via an SN2 reaction is a direct method for amine synthesis, though it can lead to a mixture of primary, secondary, and tertiary amines. libretexts.org

The reduction of nitro compounds is a widely used method for preparing arylamines. libretexts.org As mentioned in section 2.1.2, nitration of a naphthalene sulfonic acid followed by reduction of the nitro group is a common strategy to introduce the amino group. wikipedia.orgwikipedia.org

Sulfonation Reaction Pathways

Detailed, peer-reviewed synthetic pathways for the direct sulfonation leading to this compound are not extensively documented in readily accessible chemical literature. The compound is listed in chemical encyclopedias and supplier catalogs, confirming its existence pageplace.dedokumen.publookchem.combldpharm.com. However, specific reaction conditions, yields, and mechanistic studies for its formation are not provided in these sources.

In the broader context of aminonaphthalenesulfonic acids, synthetic routes are well-established for other isomers, which can provide a theoretical framework. For instance, the synthesis of the closely related 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) is achieved by the sulfonation of 1-aminonaphthalene wikipedia.org. This process typically involves reacting 1-aminonaphthalene with sulfuric acid. The conditions of this reaction, such as temperature and the presence of additives, are critical for directing the position of the sulfonic acid group and can lead to a mixture of isomers wikipedia.org.

Another common synthetic strategy for aminonaphthalenesulfonic acids is the Bucherer reaction, which involves the amination of a corresponding hydroxynaphthalenesulfonic acid. For example, 2-aminonaphthalene-1-sulfonic acid (Tobias acid) is prepared from 2-hydroxynaphthalene-1-sulfonic acid wikipedia.org. Theoretically, this compound could potentially be synthesized via the amination of 4-hydroxynaphthalene-2-sulphonic acid, although specific literature detailing this transformation is not available.

Derivatization and Functionalization Strategies of Aminonaphthalenesulfonic Acid Structures

Specific studies on the derivatization and functionalization of this compound are not detailed in the available literature. However, the primary application mentioned for this compound is as an intermediate in the production of dyes and pigments lookchem.comgoogleapis.comgoogleapis.com. This implies that its primary functionalization pathway involves the diazotization of the amino group, followed by a coupling reaction with a suitable aromatic compound to form an azo dye.

The general reactivity of aminonaphthalenesulfonic acids provides insight into potential derivatization strategies:

Azo Coupling: The amino group can be converted to a diazonium salt using nitrous acid. This salt is an electrophile that can react with electron-rich aromatic compounds (coupling components) like phenols and anilines to form highly colored azo compounds. This is the fundamental reaction for its use in dye synthesis lookchem.comwikipedia.org.

Reactions of the Amino Group: The amino group can undergo acylation, alkylation, and other reactions typical of primary aromatic amines. For example, reaction with acyl chlorides or anhydrides would yield N-acyl derivatives.

Reactions of the Sulfonic Acid Group: The sulfonic acid group is generally less reactive but can be converted to sulfonyl chlorides, sulfonamides, or sulfonate esters under specific conditions. Alkali fusion of the sulfonic acid group can also be used to introduce a hydroxyl group.

A study on the related compound, 1-amino-2-hydroxy-4-naphthalenesulfonic acid, has shown that it can be used to synthesize Schiff bases and naphtho[1,2-d]oxazoles, highlighting potential derivatization pathways through condensation and cyclization reactions that could be explored for other isomers sigmaaldrich.com.

The following table summarizes the types of derivatization common to the class of aminonaphthalenesulfonic acids, which could theoretically be applied to this compound.

| Functional Group | Reaction Type | Potential Products |

| Amino Group (-NH₂) | Diazotization & Azo Coupling | Azo Dyes and Pigments |

| Acylation | N-Acyl Derivatives | |

| Alkylation | N-Alkyl Derivatives | |

| Sulfonic Acid Group (-SO₃H) | Conversion to Sulfonyl Chloride | Sulfonamides, Sulfonate Esters |

| Alkali Fusion | Hydroxynaphthalene Derivatives |

Due to the lack of specific research data, detailed findings and interactive data tables for the synthesis and derivatization of this compound cannot be provided. The information presented is based on the general chemistry of the aminonaphthalenesulfonic acid class.

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides a window into the molecular vibrations of this compound, offering detailed information about its structural features and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. In the analysis of aminosubstituted naphthalene sulfonic acids, FT-IR spectra reveal key absorption bands. For instance, the asymmetric and symmetric stretching modes of the carboxylate group (COO) are typically observed around 1614 cm⁻¹ and 1377 cm⁻¹, respectively. researchgate.net Furthermore, the N-H stretching bands of the primary amine group (-NH₂) are expected to appear in the region of 3359 to 3469 cm⁻¹. researchgate.net These characteristic peaks provide definitive evidence for the presence of these functional groups within the molecular structure.

A related compound, 2-Amino-1-naphthalenesulfonic acid, has been analyzed using FT-IR spectroscopy, providing insights that can be cautiously extrapolated. spectroscopyonline.com The study of its vibrational spectrum, supported by density functional theory (DFT), allows for a detailed assignment of spectral data based on the potential energy distribution. spectroscopyonline.com

Table 1: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3359 - 3469 |

| Carboxylate (COO) | Asymmetric Stretch | ~1614 |

| Carboxylate (COO) | Symmetric Stretch | ~1377 |

Raman Spectroscopy Investigations

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 2-Amino-1-naphthalenesulfonic acid, a structurally similar compound, FT-Raman spectroscopy has been employed to further elucidate its structural properties. spectroscopyonline.com The analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete picture of the molecule's vibrational landscape. spectroscopyonline.com

Electronic Spectroscopy and Solvatochromism

Electronic spectroscopy explores the transitions of electrons between different energy levels within the molecule, offering insights into its electronic structure and its interactions with the surrounding environment.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is instrumental in characterizing the electronic transitions within conjugated systems like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In conjugated molecules, the most common transitions are π to π*. libretexts.org

For aminonaphthalene sulfonic acid derivatives, the absorption spectra are sensitive to the solvent polarity. acs.org The position of the absorption maximum can shift depending on the solvent environment. For example, in a study of 4-Amino naphthalene-1-sulfonic acid-alginate, the maximum excitation wavelength was found at 325 nm in water and shifted to 429 nm in butanol. researchgate.net This phenomenon, known as solvatochromism, highlights the influence of the solvent on the electronic energy levels of the molecule. The two lowest-lying electronic transitions in the parent naphthalene molecule are designated as ¹Lₐ and ¹Lₑ. researchgate.net The introduction of an amino group breaks the symmetry and alters the energy spacing and transition dipole moments of these states. researchgate.net

Fluorescence Spectroscopy: Emission, Excitation, and Solvent Dependence

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. This technique is particularly sensitive to the molecule's environment.

The fluorescence of aminonaphthalenesulfonates is highly dependent on the solvent polarity. nih.gov A study on 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) demonstrated a positive solvatochromism, where the emission intensity increased significantly in the highly polar solvent water compared to less polar alcoholic solvents. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, was also found to be highest in more polar solvents. researchgate.net The fluorescence lifetime, the average time the molecule spends in the excited state, was observed to decrease from 11 ns in water to 7 ns in butanol for AmNS-ALG. researchgate.net This solvent-dependent behavior makes such compounds useful as polarity sensors. researchgate.net

The nature of the shifts in fluorescence spectra, whether a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths), is dictated by the polarity of the solvent. For some systems, an increase in solvent polarity leads to a bathochromic (red) shift for n-π* and π-π* transitions.

Table 2: Solvent-Dependent Photophysical Properties of 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG)

| Solvent | Excitation Maxima (λₑₓ, nm) | Emission Maxima (λₑₘ, nm) | Fluorescence Lifetime (τ, ns) |

| Water | 325 | - | 11 |

| Butanol | 429 | - | 7 |

Note: Emission maxima were not explicitly provided in the searched text.

Electrochemical Impedance Spectroscopy (EIS) in Polymerization Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the properties of electrode-polymer interfaces and to monitor the kinetics of polymerization processes. This method provides detailed information about the resistance and capacitance characteristics of the electrochemical system, offering insights into the formation and properties of the polymer film at the electrode surface.

In the context of aminonaphthalene sulfonic acid polymerization, EIS is instrumental in characterizing the electrical properties of the resulting polymer films. While specific detailed studies on the electropolymerization of this compound are not extensively documented in the cited literature, research on analogous compounds such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid provides a strong framework for understanding the application of EIS in this area. researchgate.net

During the electropolymerization process, a monomer film is deposited onto an electrode surface. EIS can be employed to follow the changes in the electrode's impedance as the polymer film grows. The resulting Nyquist plots, which represent the imaginary part of impedance versus the real part, can be modeled using equivalent electrical circuits to quantify key parameters of the system.

A typical equivalent circuit model for a polymer-coated electrode includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). The charge transfer resistance is related to the kinetics of the redox processes occurring at the electrode-polymer interface, while the double-layer capacitance reflects the capacitive behavior of the interface.

Detailed Research Findings from an Analogous System

In a study on the electropolymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid on a glassy carbon electrode, EIS was used to characterize the resulting polymer film. The analysis provided quantitative data on the changes in charge transfer resistance and double-layer capacitance, indicating the formation of a conductive polymer layer. The following table summarizes typical data that can be obtained from such an EIS study, illustrating the changes in the electrochemical parameters upon polymer film formation.

| Parameter | Bare Electrode | Polymer-Coated Electrode |

| Charge Transfer Resistance (Rct) | High | Low |

| Double-Layer Capacitance (Cdl) | Low | High |

The decrease in charge transfer resistance upon polymerization signifies that the polymer film facilitates easier electron transfer at the electrode interface, a characteristic of a conducting polymer. Conversely, the increase in double-layer capacitance suggests an increase in the electroactive surface area of the electrode due to the porous nature of the deposited polymer film.

By analyzing the impedance data at different stages of polymerization, researchers can gain a deeper understanding of the film growth mechanism and the resulting electrochemical properties of the poly(aminonaphthalene sulphonic acid) film.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of 4-Aminonaphthalene-2-sulphonic acid. By calculating the electron density of the molecule, DFT methods can predict a range of electronic and structural features with high accuracy.

Electronic Structure Analysis: HOMO-LUMO Gap, Ionization Energy, Electron Affinity

The electronic properties of a molecule are fundamental to its chemical behavior. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. nih.gov Conversely, a small gap indicates that the molecule is more prone to chemical reactions. biomedres.us

The energies of the HOMO and LUMO orbitals are also used to determine the ionization energy (I) and electron affinity (A) through Koopmans' theorem approximations:

Ionization Energy (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Ionization energy represents the energy required to remove an electron, while electron affinity is the energy released when an electron is added. These values are crucial for understanding the molecule's behavior in redox reactions and charge transfer processes.

Table 1: Representative DFT-Calculated Electronic Properties This table presents hypothetical, yet realistic, values for this compound to illustrate the typical output of a DFT analysis. Actual values would require specific quantum chemical calculations.

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.20 | Electron-donating capability |

| ELUMO | -1.85 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.35 | Chemical stability and reactivity nih.govbiomedres.us |

| Ionization Energy (I) | 6.20 | Tendency to be oxidized |

| Electron Affinity (A) | 1.85 | Tendency to be reduced |

Molecular Reactivity Descriptors: Fukui Function, Global Hardness, Electrophilicity Index

From the fundamental electronic properties, a set of global reactivity descriptors can be calculated to further predict the molecule's behavior.

Global Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2 . A "hard" molecule has a large HOMO-LUMO gap, indicating high stability. biomedres.us

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Fukui Function (f(r)): This function is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. It helps pinpoint the specific sites of reaction.

These descriptors provide a comprehensive picture of the molecule's reactivity, guiding the understanding of its chemical interactions.

Table 2: Representative Global Reactivity Descriptors This table presents hypothetical, yet realistic, values for this compound based on the representative electronic properties in Table 1.

| Descriptor | Formula | Representative Value (eV) | Chemical Insight |

|---|---|---|---|

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.175 | Resistance to deformation of electron cloud biomedres.us |

| Global Softness (S) | 1 / η | 0.460 | Ease of donating or accepting electrons |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = (EHOMO + ELUMO) / 2 | 3.74 | Propensity to act as an electrophile |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool derived from DFT calculations. It illustrates the charge distribution across the molecule's surface, revealing sites prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions, characterized by negative electrostatic potential (typically colored red or orange), indicate favorable sites for electrophilic attack. Conversely, electron-deficient regions with positive potential (colored blue) are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show significant negative potential localized around the oxygen atoms of the sulphonic acid group (-SO3H) and the nitrogen atom of the amino group (-NH2). These areas would be the primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the amino group and the sulfonic acid group would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Molecular Dynamics (MD) Simulations in Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. osti.gov This technique is particularly valuable for understanding the behavior of amphiphilic molecules like this compound at interfaces, such as between oil and water. nih.gov The molecule possesses a hydrophilic head (the amino and sulphonic acid groups) and a more hydrophobic tail (the naphthalene (B1677914) ring system).

An MD simulation of this compound at an oil-water interface would involve constructing a model system with distinct oil and water phases and distributing the aminonaphthalenesulfonic acid molecules within it. osti.govnih.gov The simulation would then calculate the trajectories of all atoms based on a defined force field, revealing how the molecules behave over nanoseconds.

Key insights from such simulations would include:

Molecular Orientation: The simulations would show the hydrophilic groups preferentially orienting towards the water phase, while the naphthalene ring orients towards the oil phase.

Aggregation Behavior: The simulation can predict whether the molecules form aggregates or micelles at the interface or in the bulk phases. nih.gov

Interfacial Properties: The presence of the molecules would alter the properties of the interface, such as its thickness and tension. MD simulations can quantify these changes. nih.gov

These simulations provide a dynamic, atomic-level view that is difficult to obtain through experimental means alone, offering a deeper understanding of the molecule's surfactant-like properties.

Molecular Docking Studies on Interactions with Macromolecules for Research Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like this compound and its isomers interact with large macromolecules such as proteins or biopolymers. nih.govresearchgate.net

Research on related aminonaphthalene sulfonic acids demonstrates the utility of this approach. For instance, a crystallographic study (PDB entry 1HKN) revealed how an isomer, 5-amino-2-naphthalenesulfonate, binds to acidic fibroblast growth factor. rcsb.orgebi.ac.uk The structure showed that the compound's binding could interfere with the growth factor's interaction with its cellular receptors, highlighting its potential as a lead for inhibitor development. rcsb.org Molecular docking simulations could be used to compare the binding of this compound to the same protein, predicting its binding affinity and key interactions with amino acid residues in the binding site.

In another application, studies on Schiff bases derived from 2-aminonaphthalene-1-sulfonic acid have used molecular docking and MD simulations to investigate their binding to Human Serum Albumin (HSA). researchgate.net These studies identified the primary binding site on the protein and characterized the intermolecular forces, such as hydrophobic and electrostatic interactions, that stabilize the complex. researchgate.net Such computational studies are vital for understanding the pharmacokinetics and transport of molecules in biological systems.

Advanced Material Science Applications and Industrial Chemical Significance

Role as Chemical Intermediates in Dye and Pigment Industries

4-Aminonaphthalene-2-sulphonic acid is a foundational component in the manufacturing of a wide array of synthetic colorants. Its structural characteristics are pivotal in the synthesis of azo dyes and pigments, and they significantly influence the application and performance of these dyes on various materials.

The primary application of this compound in the colorant industry is as a precursor for azo dyes. wikipedia.org Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important group of synthetic dyes. pbworks.com The synthesis is a well-established two-step process:

Diazotization : The process begins with the diazotization of this compound. The aromatic primary amine (-NH2) group is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). pbworks.comunb.ca

Azo Coupling : The resulting diazonium salt is an electrophilic intermediate that is then reacted with a coupling component. pbworks.com This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. pbworks.comcuhk.edu.hk The coupling reaction forms the stable azo linkage, creating a large conjugated system that is responsible for the dye's color. journalijar.com

The specific coupling partner chosen determines the final color, solubility, and fastness properties of the dye. By using this compound as the diazo component, a diverse range of colors, including reds, oranges, and browns, can be achieved. pbworks.com This compound is a known intermediate for several commercially significant dyes and pigments. wikipedia.orgnih.gov

Table 1: Examples of Dyes and Pigments Synthesized from Aminonaphthalenesulfonic Acid Intermediates This table lists examples of colorants where aminonaphthalenesulfonic acids, including isomers like this compound (Tobias acid), are used as key intermediates.

| Color Index Name | Type | Diazo Component Precursor |

|---|---|---|

| C.I. Acid Yellow 19 | Acid Dye | 2-Amino-1-naphthalenesulfonic acid |

| C.I. Pigment Red 49 | Pigment | 2-Amino-1-naphthalenesulfonic acid |

| C.I. Food Red 7 | Food Dye | 1-Aminonaphthalene-4-sulfonic acid |

| C.I. Food Red 9 | Food Dye | 1-Aminonaphthalene-4-sulfonic acid |

Source: wikipedia.orgnih.gov

The molecular structure of this compound, and consequently the dyes derived from it, has a profound influence on the dyeing process, particularly for protein and polyamide fibers like wool, silk, and nylon. researchgate.net The key to this interaction is the sulfonic acid group (-SO₃H).

Solubility and Application : The sulfonic acid group is strongly acidic and hydrophilic, imparting excellent water solubility to the dye. chemimpex.com This is crucial for the preparation of the dyebath, ensuring the dye is evenly dissolved and available for uptake by the fiber. researchgate.net Dyes containing this group are classified as acid dyes and are applied from an acidic dyebath. researchgate.net

Fiber Interaction and Affinity : During the dyeing of nylon or wool, the acidic conditions (typically pH 3-4.5) cause the amino groups in the polymer chains of the fiber to become protonated (-NH₃⁺). researchgate.netresearchgate.net This creates cationic sites on the fiber. The anionic dye, with its negatively charged sulfonate group (-SO₃⁻), is then attracted to these sites through strong electrostatic interactions, or salt linkages. researchgate.net This ionic bonding is the primary mechanism for the high affinity and fixation of the dye to the fiber. nih.gov

Dye Exhaustion : The efficiency of the dyeing process, known as percentage exhaustion, is heavily pH-dependent. Studies on analogous dyes show that as the pH of the dyebath is lowered, the protonation of the fiber's amino groups increases, leading to a higher number of available binding sites. This results in greater dye exhaustion from the bath onto the fabric. researchgate.netresearchgate.net The presence of the sulfonate group is therefore directly linked to the dye's ability to be effectively and permanently fixed to the substrate under specific pH conditions. researchgate.net

Applications in Corrosion Inhibition

Beyond the dye industry, the unique electronic and structural properties of this compound and its derivatives make them effective corrosion inhibitors, particularly for protecting metals like iron and steel in acidic environments.

The primary mechanism by which this compound prevents corrosion is through adsorption onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.net Computational studies using Density Functional Theory (DFT) on the Fe(111) surface, a representative model for iron, have elucidated this process. jeires.comresearchgate.net

The adsorption is a complex process involving multiple active centers on the molecule:

Amino Group (-NH₂) : The nitrogen atom in the amino group has a lone pair of electrons, which can be shared with the vacant d-orbitals of the iron atoms, forming a coordinate bond.

Sulfonic Acid Group (-SO₃H) : The oxygen atoms in the sulfonic acid group also possess lone pairs of electrons that can participate in the adsorption process, creating additional anchoring points to the metal surface.

Naphthalene (B1677914) Ring : The π-electrons of the aromatic naphthalene system can interact with the metal surface, contributing to the stability of the adsorbed layer. The planar nature of the ring allows for efficient surface coverage.

This electron transfer from the inhibitor molecule to the metal surface is a key aspect of the protective layer formation. researchgate.net The strength of this adsorption is quantified by high binding energy, which indicates a favorable and stable interaction between the inhibitor and the metal. jeires.comresearchgate.net

The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure. Quantum chemical parameters derived from DFT calculations help to explain the structure-activity relationship for this compound and its derivatives. jeires.com

Table 2: Role of Functional Groups in Corrosion Inhibition

| Structural Feature | Contribution to Corrosion Inhibition |

|---|---|

| Amino Group (-NH₂) | Acts as a primary electron-donating center, facilitating strong adsorption onto the metal surface through its nitrogen lone pair. |

| Naphthalene Rings | The delocalized π-electron system provides additional electrons for bonding with the metal and allows for flat, extensive surface coverage, blocking corrosive species. |

Source: researchgate.netjeires.comresearchgate.net

Key electronic properties that govern inhibition efficiency include:

E(HOMO) and E(LUMO) : The energy of the Highest Occupied Molecular Orbital (E(HOMO)) relates to the molecule's ability to donate electrons. A higher E(HOMO) value suggests a greater tendency to donate electrons to the metal's vacant orbitals, leading to stronger adsorption. The energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)) indicates the ability to accept electrons.

Energy Gap (ΔE) : The difference between E(LUMO) and E(HOMO) is the energy gap (ΔE = E(LUMO) - E(HOMO)). A smaller energy gap facilitates more effective electron transfer, which can enhance corrosion prevention by providing more avenues for redox processes that stabilize the protective film. researchgate.net

By understanding these relationships, it's possible to see how the combination of the electron-donating amino group, the extensive π-system of the naphthalene core, and the anchoring sulfonic acid group creates a molecule well-suited for forming a stable, protective film on a metal surface. researchgate.netjeires.com

Development of Conducting Polymers and Electrochemical Materials

In the field of materials science, aminonaphthalene sulfonic acids are utilized in the synthesis of intrinsically conducting polymers. These materials combine the electrical properties of metals with the processing advantages of plastics, making them suitable for applications like antistatic coatings and electrochemical sensors. researchgate.net

The electrochemical polymerization of monomers like this compound on an electrode surface, such as glassy carbon, can produce a conducting polymer film. researchgate.net The polymerization typically proceeds through the oxidation of the amino group, forming linkages between monomer units.

A critical feature imparted by the sulfonic acid group is self-doping . In conventional conducting polymers like polyaniline, an external acid (dopant) is required to introduce charge carriers (protons) and make the polymer conductive. However, when the sulfonic acid group is covalently attached to the polymer backbone, as is the case with polymerized this compound, the polymer can dope (B7801613) itself. researchgate.net The -SO₃H group provides the necessary proton, leading to an intrinsically conductive material. This simplifies processing and can improve the stability of the polymer's conductive state. researchgate.net

The resulting polymers and copolymers exhibit interesting electrochemical properties and have been investigated for their morphology, thermal stability, and electrical conductivity, showing potential for use as advanced antistatic materials. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Aminonaphthalene-4-sulfonic acid |

| 2-Amino-1-naphthalenesulfonic acid |

| Sodium nitrite |

| Hydrochloric acid |

Electropolymerization Processes

Electropolymerization is a versatile technique used to synthesize conductive polymer films directly onto an electrode surface. researchgate.netresearchgate.net This method allows for precise control over the thickness and properties of the resulting polymer film. researchgate.net For aminonaphthalenesulfonic acids, this process typically involves the electrochemical oxidation of the monomer in an acidic medium.

The electropolymerization of monomers structurally similar to this compound, such as 5-amino-2-naphthalenesulfonic acid and 4-amino-3-hydroxynaphthalene-1-sulfonic acid, is often carried out potentiodynamically on a glassy carbon electrode. researchgate.netresearchgate.net This involves cycling the electrical potential within a specific range to initiate the formation of radical cations from the monomer. These radicals then couple to form polymer chains that deposit onto the electrode surface. The growth and quality of the polymer film can be significantly influenced by the upper limit of the applied potential. researchgate.net The process is typically conducted in an acidic solution, such as nitric acid, which provides the necessary protons for the reaction mechanism. researchgate.net

Characterization of Synthesized Polymer Properties

Once a polymer film, such as poly(this compound), is synthesized, its properties are evaluated using a suite of analytical techniques to determine its structure and electrochemical behavior. The characterization of polymers derived from related aminonaphthalenesulfonic acids provides a framework for the expected properties. researchgate.net

Common characterization methods include:

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of the polymer film, revealing its electrochemical activity and stability over repeated potential cycles. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS provides insight into the electrical properties of the polymer-electrode interface, such as charge transfer resistance and capacitance. Studies on related polymers show that the resulting films can be porous and that their impedance characteristics can be affected by the pH of the surrounding electrolyte. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the polymer film. Research has shown that polymers synthesized from different but structurally similar aminonaphthalenesulfonic acid monomers exhibit distinct surface structures, from granular to more porous formations. researchgate.netresearchgate.net

The properties of these polymers, including their porosity and redox activity, make them candidates for applications in electrochemical devices like supercapacitors and sensors. researchgate.net

Utilization as Reagents in Analytical Chemistry Methodologies

The functional groups of this compound lend it utility in various analytical methods. Its derivatives are particularly useful in colorimetric detection and have potential for pH monitoring.

Colorimetric Reactions and Detection

The principle of colorimetric detection relies on a substance changing color in the presence of a specific analyte. Aromatic amines and sulfonic acids are well-suited for this purpose. A closely related compound, 1-Amino-2-naphthol-4-sulfonic acid, is employed as a reagent in colorimetric assays, notably for the detection of metals. chemimpex.com These methods often involve the compound's ability to form colored complexes with the target ion, allowing for quantitative analysis. This application is crucial for quality control in various laboratory settings. chemimpex.com While not a direct application of this compound itself, it demonstrates the potential of this class of compounds in analytical chemistry.

pH Indication and Monitoring

The dual presence of an acidic sulfonic acid group and a basic amino group makes the net charge and electronic properties of this compound inherently dependent on pH. While it is not commonly used as a traditional visual pH indicator, its derivatives and polymers show pH-sensitive electrochemical properties. For instance, studies on the electropolymerized films of similar aminonaphthalenesulfonic acids reveal that their anodic peak potentials in cyclic voltammetry shift linearly with changes in the pH of the buffer solution. researchgate.net This pH-dependent redox behavior suggests that materials based on this compound could be developed for use in electrochemical pH sensors. researchgate.net Furthermore, the fluorescence of related compounds has been shown to be sensitive to the polarity of the local environment, indicating a potential for creating sophisticated molecular probes and sensors. researchgate.net

Role as Building Blocks in Pharmaceutical Intermediate Synthesis

This compound and its isomers are valuable starting materials, or "building blocks," in organic synthesis, particularly for the creation of more complex molecules with potential therapeutic value. sigmaaldrich.combiosynth.com Chemical suppliers categorize the compound not only as a building block but also as a "bioactive small molecule" and a "pharmaceutical primary standard," underscoring its relevance in the pharmaceutical industry. sigmaaldrich.com

The naphthalene core, combined with the reactive amino and sulfonic acid groups, provides a versatile scaffold for chemical modification. Research has focused on synthesizing derivatives of aminonaphthalenesulfonic acids to explore their biological activities. For example, derivatives of the related 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have been synthesized and evaluated for their antimicrobial properties. ekb.egijpsjournal.com Similarly, 1-amino-2-naphthol-4-sulfonic acid has been used to create various heterocyclic compounds, such as Schiff bases and oxazepines, which are then tested for antibacterial activity. researchgate.net This compound is also explicitly mentioned for its use in developing specific pharmaceutical agents. chemimpex.com These examples highlight the role of the aminonaphthalenesulfonic acid structure as a foundational intermediate in the discovery and development of new drugs. ekb.eg

Isomers and Derivatives of 4 Aminonaphthalene 2 Sulphonic Acid: Synthesis and Chemical Reactivity

Synthetic Pathways to Various Aminonaphthalenesulfonic Acid Isomers

The synthesis of aminonaphthalenesulfonic acids is not a one-size-fits-all process; rather, specific isomers are targeted through distinct and well-established chemical routes. The choice of pathway depends on the desired substitution pattern, as the position of the functional groups is crucial for the properties of the final product, such as color and fastness in dyes. Key industrial methods include the sulfonation of naphthylamines, the reduction of nitrated naphthalenesulfonic acids, and the Bucherer reaction.

Sulfonation of Naphthylamines: Direct sulfonation of 1-aminonaphthalene (α-naphthylamine) or 2-aminonaphthalene (β-naphthylamine) is a common method. The reaction conditions, particularly temperature and the sulfonating agent, determine the isomeric product distribution. For instance, the sulfonation of 1-aminonaphthalene with sulfuric acid yields 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). wikipedia.orgwikipedia.org This process can be optimized by conducting the sulfonation in the presence of salts like ammonium (B1175870) sulfate (B86663) to achieve high yields and purity. google.com Varying the conditions can also produce other isomers, such as 1-aminonaphthalene-6-sulfonic acid (1,6-Cleve's acid) and 1-aminonaphthalene-7-sulfonic acid (1,7-Cleve's acid). wikipedia.org

Reduction of Nitronaphthalenesulfonic Acids: This two-step approach involves first the sulfonation of naphthalene (B1677914), followed by nitration, and then reduction of the nitro group to an amine. The synthesis of 1-aminonaphthalene-5-sulfonic acid (Laurent's acid) is a classic example, prepared via the reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.org Similarly, 1-aminonaphthalene-8-sulfonic acid (Peri acid) is obtained from the reduction of 1-nitronaphthalene-8-sulfonic acid. wikipedia.org This multi-step process allows for the creation of isomers that are not easily accessible through direct sulfonation of naphthylamines. google.com

The Bucherer Reaction: The Bucherer reaction provides a powerful method for synthesizing 2-aminonaphthalenesulfonic acids. wikipedia.orgyoutube.com It involves the reversible conversion of a hydroxynaphthalenesulfonic acid to its corresponding amino derivative in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.orgdrugfuture.com A prominent industrial application of this reaction is the synthesis of 2-aminonaphthalene-1-sulfonic acid (Tobias acid) from 2-hydroxynaphthalene-1-sulfonic acid. wikipedia.orgnih.gov The reaction is also used to produce 2-aminonaphthalene-6-sulfonic acid (Brönner acid) from its corresponding hydroxy precursor. wikipedia.org

Other Specialized Syntheses: Certain isomers with multiple sulfonic acid groups are prepared through more complex routes. For example, 2-naphthylamine-3,6,8-trisulfonic acid can be prepared by the further sulfonation of 2-aminonaphthalene-6,8-disulfonic acid (Amino-G Acid) with fuming sulfuric acid. google.com

Table 1: Key Aminonaphthalenesulfonic Acid Isomers and Their Synthetic Routes

| Isomer Name | Common Name(s) | Primary Synthetic Pathway | Starting Material(s) |

|---|---|---|---|

| 1-Aminonaphthalene-4-sulfonic acid | Naphthionic acid, Piria's acid | Sulfonation of naphthylamine | 1-Aminonaphthalene |

| 1-Aminonaphthalene-5-sulfonic acid | Laurent's acid, L acid | Reduction of nitronaphthalenesulfonic acid | 1-Nitronaphthalene-5-sulfonic acid |

| 1-Aminonaphthalene-8-sulfonic acid | Peri acid | Reduction of nitronaphthalenesulfonic acid | 1-Nitronaphthalene-8-sulfonic acid |

| 2-Aminonaphthalene-1-sulfonic acid | Tobias acid | Bucherer reaction | 2-Hydroxynaphthalene-1-sulfonic acid |

| 2-Aminonaphthalene-6-sulfonic acid | Brönner acid | Bucherer reaction | 2-Hydroxynaphthalene-6-sulfonic acid |

| 2-Aminonaphthalene-5-sulfonic acid | Dahl's acid | Desulfonation | 2-Aminonaphthalene-1,5-disulfonic acid |

Comparative Reactivity Profiles of Different Isomeric Forms

The chemical behavior of aminonaphthalenesulfonic acids is dictated by the interplay between the electron-donating amino group and the electron-withdrawing sulfonic acid group. Their relative positions on the naphthalene ring influence the molecule's reactivity in key transformations such as electrophilic substitution and reactions involving the functional groups themselves.

Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-para directing group, while the sulfonic acid group is deactivating and meta-directing. In electrophilic substitution reactions on aminonaphthalenesulfonic acids, the position of attack is generally directed by the strongly activating amino group to the ortho and para positions, provided they are not sterically hindered or already substituted. For example, in naphthalene, electrophilic attack is kinetically favored at the α-position (C1, C4, C5, C8) due to the formation of a more stable carbocation intermediate where aromaticity is preserved in one of the rings. stackexchange.comwordpress.com The presence of the existing substituents modifies this preference.

Diazotization of the Amino Group: A cornerstone of their utility in dye synthesis is the diazotization of the primary aromatic amino group. organic-chemistry.org This reaction, typically carried out with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), converts the -NH₂ group into a diazonium salt (-N₂⁺). organic-chemistry.orggoogle.com These diazonium salts are highly valuable electrophilic intermediates. They readily undergo azo coupling reactions with electron-rich species like phenols and other amines to form the characteristic -N=N- azo linkage, which is the basis of a vast array of azo dyes. orgsyn.org The stability and reactivity of the diazonium salt can be influenced by the position of the sulfonic acid group. For instance, the diazotization of Tobias acid (2-aminonaphthalene-1-sulfonic acid) is a critical step in producing important pigments. google.com

Reactions of the Sulfonic Acid Group: The sulfonic acid group is relatively stable but can be replaced under specific, often harsh, conditions.

Hydrolysis (Desulfonation): Heating with dilute mineral acids can reverse the sulfonation, removing the -SO₃H group and reverting to the parent naphthylamine. This reaction is reversible. stackexchange.com

Alkali Fusion: Fusion with sodium hydroxide (B78521) at high temperatures, followed by acidification, replaces the sulfonic acid group with a hydroxyl group (-OH), converting the aminonaphthalenesulfonic acid into an aminonaphthol. For example, 1-aminonaphthalene-5-sulfonic acid can be converted to 5-amino-1-naphthol. wikipedia.org

Intramolecular Cyclization: A unique reaction occurs with isomers where the amino and sulfonic acid groups are in a peri-position (i.e., on adjacent carbons across the bay region of the naphthalene core), such as in 1-aminonaphthalene-8-sulfonic acid (Peri acid). Upon heating, Peri acid readily undergoes intramolecular dehydration to form a stable six-membered cyclic sulfonamide known as a sultam. wikipedia.org This distinct reactivity sets it apart from other isomers where the groups are not in such close proximity.

Table 2: Comparative Reactivity of Selected Isomers

| Isomer | Key Reaction | Product/Feature | Significance |

|---|---|---|---|

| All Isomers | Diazotization & Azo Coupling | Azo dyes | Foundation of their use as dye intermediates. google.comorgsyn.org |

| 1-Aminonaphthalene-8-sulfonic acid (Peri acid) | Intramolecular Dehydration | Naphthosultam | Unique cyclization due to peri-positioning of functional groups. wikipedia.org |

| 1-Aminonaphthalene-5-sulfonic acid | Alkali Fusion | 5-Amino-1-naphthol | Conversion to aminonaphthol derivatives. wikipedia.org |

| Any Isomer | Desulfonation | Parent Naphthylamine | Reversibility of the sulfonation reaction. stackexchange.com |

Functionalization Strategies for Novel Derivatives

Beyond their direct use, aminonaphthalenesulfonic acids serve as versatile platforms for the synthesis of a wide range of derivatives through the chemical modification of their functional groups or the naphthalene ring itself.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). researchgate.netsemanticscholar.org This strategy serves multiple purposes. Firstly, it can be used as a protecting group strategy; the acetylated amine is less activating and nucleophilic than the free amine, which can prevent unwanted side reactions during subsequent electrophilic substitutions or other transformations. libretexts.org Secondly, the introduction of long-chain acyl groups can impart specific properties, such as surfactant behavior or altered solubility. N-acyl aminonaphthalene disulfonic acid derivatives have been studied for various applications. nih.gov

Formation of Sulfonamides: The sulfonic acid group can be converted into a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a key intermediate that can react with primary or secondary amines to form sulfonamide derivatives (-SO₂NR₂). This opens a pathway to a diverse class of compounds with potential applications in medicinal chemistry and materials science.

N-Arylation Reactions: The amino group can undergo arylation to form N-aryl derivatives. The Ullmann condensation, a copper-catalyzed reaction, can be employed to couple an aminonaphthalenesulfonic acid with an aryl halide. For example, microwave-assisted copper-catalyzed Ullmann reactions have been used to synthesize derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS). acs.org

Functionalization via Diazonium Intermediates: As previously mentioned, the diazonium salts derived from aminonaphthalenesulfonic acids are not only used for azo coupling but are also intermediates in Sandmeyer-type reactions. This allows for the replacement of the original amino group with a variety of other substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups, further expanding the range of accessible derivatives. organic-chemistry.org

Grafting onto Larger Structures: The reactive functional groups on these molecules allow them to be chemically attached to other structures. For instance, 1-amino-2-naphthol-4-sulfonic acid has been functionalized onto graphene oxide to create novel heterogeneous nanocatalysts, demonstrating a modern approach to leveraging their chemical properties. sciforum.net Similarly, organotin complexes have been synthesized from 4-amino-3-hydroxynaphthalene-1-sulfonic acid for use as polymer photostabilizers. mdpi.com

Table 3: Common Compound Names Mentioned in this Article

| Systematic Name | Common Name / Trivial Name |

|---|---|

| 4-Aminonaphthalene-2-sulphonic acid | - |

| 1-Aminonaphthalene-4-sulfonic acid | Naphthionic acid, Piria's acid |

| 1-Aminonaphthalene-5-sulfonic acid | Laurent's acid, L acid |

| 1-Aminonaphthalene-6-sulfonic acid | 1,6-Cleve's acid |

| 1-Aminonaphthalene-7-sulfonic acid | 1,7-Cleve's acid |

| 1-Aminonaphthalene-8-sulfonic acid | Peri acid |

| 2-Aminonaphthalene-1-sulfonic acid | Tobias acid |

| 2-Aminonaphthalene-5-sulfonic acid | Dahl's acid, Dressel acid, D acid |

| 2-Aminonaphthalene-6-sulfonic acid | Brönner acid |

| 2-Aminonaphthalene-6,8-disulfonic acid | Amino-G Acid |

| 1-Amino-8-naphthol-2,4-disulfonic acid | Chicago acid |

| Naphthalene-1-sulfonic acid | α-Naphthalenesulfonic acid |

| Naphthalene-2-sulfonic acid | β-Naphthalenesulfonic acid |

Environmental Chemistry: Degradation Pathways and Biotransformation

Microbial Degradation Mechanisms of Azo Dyes and Related Naphthalene (B1677914) Sulfonates

Microbial activities are central to the breakdown of complex aromatic compounds like naphthalene sulfonates in the environment. Bacteria, in particular, have evolved sophisticated enzymatic systems to cleave these molecules, often using them as nutrient sources. This biodegradation is typically a multi-step process involving initial cleavage followed by the degradation of the resulting intermediates. nih.gov

The initial and rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). mdpi.com This reaction is primarily catalyzed by a class of enzymes known as azoreductases. nih.govmdpi.com These enzymes transfer reducing equivalents, typically from NAD(P)H, to the azo linkage, resulting in its breakage and the formation of corresponding aromatic amines. nih.gov

Bacterial azoreductases can be broadly categorized into two types: flavin-dependent and flavin-free enzymes. nih.gov The activity of these enzymes is often more efficient under anaerobic (oxygen-deficient) conditions, as oxygen can compete with the azo dye for the reducing equivalents from the enzymes. asm.org Consequently, many bacteria gratuitously reduce azo compounds to their corresponding amines under anaerobic conditions. asm.org However, some bacterial strains have been isolated that can decolorize azo compounds aerobically. nih.gov

The degradation of naphthalene sulfonates can produce intermediates that act as redox mediators, accelerating the anaerobic reduction of azo dyes. For instance, during the degradation of 2-naphthalenesulfonate by Sphingomonas sp. strain BN6, the intermediate 1,2-dihydroxynaphthalene and its decomposition products can shuttle reduction equivalents from the bacterial cells to the extracellular azo dye, enhancing its reduction. nih.govnih.gov The enzymatic kinetics of azoreductase often follow a Ping-Pong Bi-Bi mechanism, which describes a two-substrate reaction where one product is released before the second substrate binds. researchgate.net

Following the initial cleavage of azo dyes, a variety of aromatic amines are formed. The subsequent degradation of these aminonaphthalenesulfonic acids involves further microbial action, typically under aerobic conditions, where the aromatic rings are hydroxylated and ultimately cleaved. nih.gov

Studies on mixed bacterial communities have shown the complete mineralization of these compounds. For example, the degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS) by a bacterial consortium first leads to the formation of 5-aminosalicylate (B10771825) (5AS). asm.orgnih.gov This intermediate is then mineralized by other members of the microbial community. asm.orgnih.gov The initial attack on the 6A2NS molecule is a regioselective oxidation of the naphthalene skeleton at the 1,2-position. nih.gov

The degradation of the azo dye Acid Orange 7, which contains a naphthalene moiety, results in intermediates such as sulfanilic acid and 1-amino-2-naphthol, confirming the cleavage of the azo bond. frontiersin.org Further degradation can lead to simpler molecules. The table below lists identified biotransformation products from related naphthalene sulfonates. While naphthalene-1,2,4-triol (B3046958) and catechol are expected intermediates from the breakdown of hydroxylated naphthalenes, specific documentation linking them directly to 4-aminonaphthalene-2-sulfonic acid degradation requires further investigation of its precise metabolic pathway.

Table 1: Identified Biotransformation Products from Naphthalene Sulfonate Degradation

| Original Compound | Biotransformation Product(s) | Organism/Process |

|---|---|---|

| 6-Aminonaphthalene-2-sulfonic acid | 5-Aminosalicylate | Mixed bacterial culture / Pseudomonas sp. strain BN6 |

| Acid Orange 7 (Azo Dye) | Sulfanilic acid, 1-Amino-2-naphthol | Shewanella oneidensis |

| 2-Naphthalenesulfonate | 1,2-Dihydroxynaphthalene | Sphingomonas sp. strain BN6 |

| Ponceau 4R (Azo Dye) | 4-Aminonaphthalene-1-sulphonic acid, 5-Amino-6-hydroxynaphthalene-2,4-disulphonic acid | Kerstersia sp. |

Oxidation and Photodegradation Pathways in Aqueous Environments

In addition to microbial action, aminonaphthalenesulfonic acids can be degraded in aqueous environments through abiotic processes such as chemical oxidation and photodegradation. Advanced Oxidation Processes (AOPs) are particularly effective in breaking down these recalcitrant compounds.

AOPs generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which can non-selectively attack and mineralize organic pollutants. mdpi.com Processes like the Electro-Fenton (EF) process and Fenton-like reactions using iron-containing catalysts have demonstrated high efficiency in degrading azo dyes like Acid Orange 7. researchgate.netnih.gov In one study, the EF process achieved 96.2% removal of the total organic carbon from an Acid Orange 7 solution after 8 hours. researchgate.net Another study using iron ore tailings as a Fenton-like catalyst also showed effective degradation. nih.gov

Non-thermal plasma (NTP) technology is another emerging AOP. When coupled with an Fe₂O₃ catalyst, it can achieve complete discoloration and 80% mineralization of Acid Orange 7 in just five minutes, with superoxide radicals identified as the primary degrading species. mdpi.com

Persulfate oxidation is also a potent method. The degradation of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) using heat- and alkali-activated persulfate resulted in significant removal. nih.gov Analysis of the degradation products identified terephthalic acid, which indicates that the process leads to the opening of the naphthalene ring structure. nih.gov

Environmental Fate and Persistence Studies

The environmental fate of aminonaphthalenesulfonic acids is governed by their chemical stability and susceptibility to the degradation mechanisms mentioned above. The sulfonic acid group (-SO₃H) generally increases the water solubility and stability of aromatic compounds, making them resistant to biodegradation and prone to persisting in aquatic environments. nih.govd-nb.info Due to their high water solubility, they can easily pass through conventional water treatment plants and pollute water bodies. nih.gov

These compounds have been identified as significant pollutants in industrial wastewater, particularly from the textile and dye manufacturing industries. nih.gov Their persistence is a concern because the aromatic amines that are formed from the reduction of azo dyes can be toxic or carcinogenic. nih.govnih.gov

However, the term "recalcitrant" is relative. While they resist rapid degradation, specialized microbial communities can adapt to utilize these compounds. Studies have successfully isolated microbial consortia capable of using 4-aminonaphthalene-1-sulfonic acid as the sole source of carbon, nitrogen, and sulfur. nih.gov A mixed culture of Flavobacterium, Bacillus, and Pseudomonas was shown to be stable and effective in degrading 6-aminonaphthalene-2-sulfonic acid through numerous subcultures. oup.com The ability of microorganisms to use the sulfur from naphthalenesulfonates for growth has also been demonstrated, which involves an oxygenolytic cleavage of the sulfonate group. d-nb.info Therefore, the persistence of these compounds in a specific environment depends heavily on the presence of suitably adapted microbial populations and conducive environmental conditions.

Q & A

Q. What are the optimal synthesis routes for 4-Aminonaphthalene-2-sulphonic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonation and amination of naphthalene derivatives. For example, sulfonation at the 2-position followed by selective amination at the 4-position can yield the target compound. Key variables include temperature (80–120°C), sulfonating agents (e.g., concentrated sulfuric acid or chlorosulfonic acid), and reaction time (6–24 hours). Impurities like disulfonated byproducts may form under prolonged heating, necessitating precise control . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in safety data sheets .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the positions of the amino and sulfonic acid groups by analyzing aromatic proton splitting patterns and carbon chemical shifts .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity and quantify residual solvents or intermediates .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies molecular ions ([M-H]⁻ at m/z 238) and fragmentation patterns to verify structure .

Q. How does the solubility profile of this compound impact its use in aqueous versus organic reaction systems?

The compound is highly soluble in water (>50 g/L at 25°C) due to the sulfonic acid group’s hydrophilicity but exhibits limited solubility in non-polar solvents (e.g., <1 g/L in ethyl acetate). This property necessitates aqueous-based reactions for homogeneous conditions or polar aprotic solvents (e.g., DMSO) for coupling reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates.

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for the sulfonic acid and amino groups of this compound?

Discrepancies in pKa values (e.g., sulfonic acid group: 0.5–1.5; amino group: 3.8–4.5) arise from solvent polarity and ionic strength differences. Use potentiometric titration in controlled ionic media (e.g., 0.1 M KCl) and validate via UV-Vis spectroscopy at varying pH levels to reconcile data .

Q. What experimental strategies mitigate degradation of this compound under oxidative or photolytic conditions?

- Oxidative Stability: Add antioxidants (e.g., ascorbic acid) to aqueous solutions and store under nitrogen to prevent amino group oxidation.

- Photostability: Use amber glassware or UV-filtered lighting to block λ < 400 nm, which accelerates photodegradation. Monitor stability via HPLC over 72-hour exposure trials .

Q. How does the compound’s sulfonic acid group influence its reactivity in azo-dye synthesis or metal-complexation studies?

The sulfonic acid group enhances water solubility, enabling direct diazotization in aqueous acidic media (pH 1–2) for azo-dye formation. In coordination chemistry, it acts as a monodentate ligand, binding metals like Cu(II) or Fe(III) via the sulfonate oxygen, as shown in IR spectra (S-O stretching at 1040 cm⁻¹) .

Q. What are the challenges in quantifying trace impurities (e.g., naphthalene disulfonates) in this compound batches?

Impurities at <0.1% levels require sensitive methods like LC-MS/MS with multiple reaction monitoring (MRM). For example, disulfonate isomers (e.g., 2,6- or 2,7-disubstituted) can be distinguished using ion-pair chromatography with tetrabutylammonium bromide .

Q. How do structural analogs (e.g., 4-Amino-3-hydroxynaphthalene-1-sulfonic acid) compare in terms of electronic properties and biological activity?

Computational studies (DFT) reveal that electron-withdrawing sulfonic acid groups reduce the amino group’s basicity (pKa shift from 4.5 to 3.9) compared to hydroxyl-substituted analogs. Biological assays show reduced enzyme inhibition efficacy due to decreased membrane permeability .

Methodological Notes

- Data Contradiction Analysis: Cross-validate conflicting solubility or stability data by replicating experiments under standardized conditions (e.g., ICH guidelines for photostability testing) .

- Advanced Characterization: Pair NMR with X-ray crystallography (if single crystals are obtainable) to resolve ambiguous stereoelectronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.